3-(1,3-benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone

Description

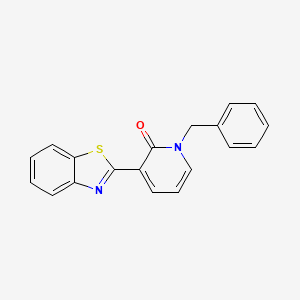

3-(1,3-Benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core fused with a benzothiazole moiety and a benzyl substituent. Its structure combines electron-rich aromatic systems (benzothiazole and benzyl) with a lactam (pyridinone) group, imparting unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the biological relevance of benzothiazoles (e.g., antitumor, antimicrobial) and pyridinones (e.g., metal chelation, enzyme inhibition) .

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-1-benzylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c22-19-15(18-20-16-10-4-5-11-17(16)23-18)9-6-12-21(19)13-14-7-2-1-3-8-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNANIFGAGIJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401211513 | |

| Record name | 3-(2-Benzothiazolyl)-1-(phenylmethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860609-18-3 | |

| Record name | 3-(2-Benzothiazolyl)-1-(phenylmethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860609-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Benzothiazolyl)-1-(phenylmethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions . Another efficient protocol involves the use of microwave irradiation to reduce reaction time and improve yield .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as the use of ionic liquids as catalysts and solvent-free conditions are preferred. These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone involves its interaction with specific molecular targets. The benzothiazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target . The pyridinone ring can further enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Pyrido[2,1-b][1,3]benzothiazol-1-ones (e.g., Compound 2a)

- Structure: Features a fused pyridinone-benzothiazole system without a benzyl group.

- Key Spectral Data :

- Synthesis : Generated via thermolysis of pyrrolo[2,1-c][1,4]benzothiazine-1,2,4-triones, involving decarbonylation and [4+2]-cyclodimerization pathways .

1-(2-Benzothiazolyl)-3-hydroxy-2-methyl-4(1H)-pyridinone

- Structure : Hydroxy and methyl groups replace the benzyl substituent.

- Functional Impact : The hydroxy group enhances metal-chelating ability, relevant for antimicrobial or anticancer applications .

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

- Structure: Pyrazolone core instead of pyridinone, with an allyl group.

- Key Differences: Pyrazolone’s conjugated enone system may alter redox properties compared to pyridinone’s lactam .

Spectral and Electronic Properties

Table 1: Comparative NMR Data (Selected Signals)

Biological Activity

3-(1,3-benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations, particularly focusing on its anticancer properties and other therapeutic potentials.

Chemical Structure

The compound features a benzothiazole moiety linked to a pyridinone structure, which is known for its diverse biological activities. The general formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of benzothiazole derivatives with appropriate benzyl and pyridinone precursors. Common methods include:

- Condensation Reactions : Utilizing acid catalysts in solvents like ethanol or methanol to facilitate the reaction.

- Purification Techniques : Recrystallization and chromatography are often employed to achieve high-purity products.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.95 | Induction of apoptosis |

| HepG2 | 0.73 | Cell cycle arrest at sub-G1 phase |

| A549 | 0.37 | Inhibition of VEGFR-2 signaling |

| HeLa | 0.50 | Reactive oxygen species (ROS) generation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed greater potency than conventional drugs like sorafenib in some cases .

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets:

- Enzyme Inhibition : The benzothiazole moiety can bind to active sites on enzymes, inhibiting their activity.

- Receptor Modulation : It may modulate signaling pathways by interacting with cellular receptors, influencing processes such as apoptosis and cell proliferation.

Other Biological Activities

Besides anticancer effects, studies have indicated potential applications in:

- Antimicrobial Activity : Exhibiting efficacy against various bacterial strains.

- Anti-inflammatory Properties : Showing promise in reducing inflammation in vitro.

Case Studies

A notable study evaluated the compound's effects on HeLa cells, demonstrating that it significantly induced apoptotic cell death and blocked cell cycle progression . Flow cytometry analysis confirmed these findings, highlighting the compound's potential as a therapeutic agent in cancer treatment.

Q & A

Q. Table 1: Synthetic Routes for Analogous Benzothiazole-Pyridinone Hybrids

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| Isatine + 2-aminobenzothiazole | Reflux in ethanol, 6 hours | 60–75% | |

| Hydrazine + Vilsmeier-Haack reagent | 60–65°C, 2.5 hours | 16%* | |

| Ethyl carboxylate + piperazine derivatives | Nucleophilic substitution | 16–80% |

*After purification.

(Basic) How is structural characterization performed for this compound?

Answer:

- Spectroscopy :

- Crystallography :

(Advanced) How can researchers resolve contradictions in reported biological activities?

Answer:

Discrepancies arise from assay variability or structural polymorphism. Strategies include:

- Standardized assays : Use consistent HIV-1 RT inhibition protocols (e.g., rC·dG template-primer IC₅₀ measurements) .

- Structural validation : Confirm crystallographic data to rule out polymorphic effects (e.g., SHELXL refinement ).

- SAR studies : Compare substituent effects; e.g., 3-aminopyridin-2(1H)-one derivatives show IC₅₀ = 19 nM against HIV-1 RT, while bulkier groups reduce activity .

Q. Table 2: Biological Activities of Pyridinone Derivatives

| Compound Class | Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 3-Aminopyridin-2(1H)-ones | 19 nM | HIV-1 RT | |

| 4-(Arylthio)-pyridin-2(1H)-ones | 3–6 nM | HIV-1 replication | |

| Benzothiazole-sulfonyl chlorides | MIC = 0.5 µg/mL | Mycobacterium TB |

(Advanced) How does computational modeling enhance understanding of this compound?

Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for spirocyclic metal complexes (Cr(III), Cu(II)) to correlate with bioactivity .

- Molecular docking : Simulate binding to HIV-1 RT or Mycobacterium TB targets using pyridinone/benzothiazole scaffolds as pharmacophores .

- ADMET profiling : Estimate solubility and metabolic stability via logP and polar surface area calculations .

(Advanced) What structural features drive its bioactivity?

Answer:

- Pyridinone core : Essential for HIV-1 RT inhibition via H-bonding with Lys101/Lys103 residues .

- Benzothiazole moiety : Enhances antituburcular activity (MIC = 0.5 µg/mL) via hydrophobic interactions with Mycobacterium TB enzymes .

- Substituent effects : Electron-withdrawing groups (e.g., -SO₂Cl) improve microbial targeting, while bulky groups reduce cell permeability .

(Advanced) How is crystallography applied to study polymorphism?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.